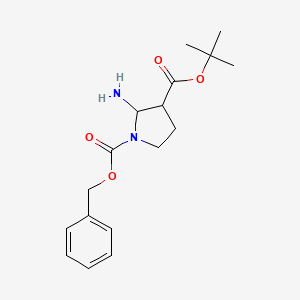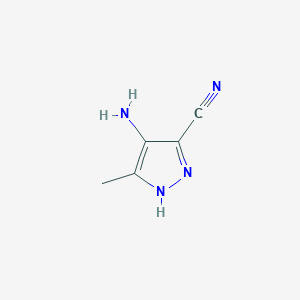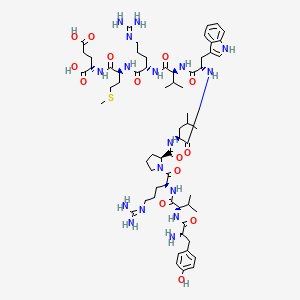
BDC2.5 mimotope 1040-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDC25 mimotope 1040-31 is a strongly agonistic peptide (mimotope) for the diabetogenic T cell clone BDC25 This peptide is specific for BDC2It has a molecular formula of C63H97N17O14S and a molecular weight of 1348.7 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BDC2.5 mimotope 1040-31 is synthesized using solid-phase peptide synthesis (SPPS). The sequence of the peptide is H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (N,N-Dimethylformamide). The final product is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the product is lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions
BDC2.5 mimotope 1040-31 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIPEA
Cleavage Reagents: TFA, water, scavengers
Solvents: DMF
Major Products
The major product of the synthesis is the peptide this compound itself. No significant by-products are typically formed if the synthesis is carried out correctly .
Wissenschaftliche Forschungsanwendungen
BDC2.5 mimotope 1040-31 is used extensively in scientific research, particularly in the study of diabetes and T cell responses. It is a valuable tool for:
Diabetes Research: It stimulates BDC2.5 T cells, which are involved in the autoimmune response in diabetes. .
Immunology: It is used to study T cell receptor (TCR) interactions and the activation of T cells
Drug Development: It serves as a model peptide for developing new therapeutic agents targeting T cell responses
Wirkmechanismus
BDC2.5 mimotope 1040-31 exerts its effects by binding to the T cell receptor (TCR) on BDC2.5 T cells. This binding stimulates the T cells, leading to their activation and proliferation. The molecular targets involved are the TCRs specific to the BDC2.5 clone. The pathway involves the activation of downstream signaling molecules that lead to T cell activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BDC2.5 mimotope 1040-51: Another mimotope for the BDC2.5 T cell clone with similar properties.
BDC2.5 mimotope 1040-31 TFA: A trifluoroacetic acid salt form of this compound.
Uniqueness
This compound is unique in its strong agonistic activity for the BDC2.5 T cell clone. It is highly specific for BDC2.5 TCR Tg+ T cells, making it a valuable tool for studying T cell responses in diabetes .
Eigenschaften
Molekularformel |
C63H97N17O14S |
|---|---|
Molekulargewicht |
1348.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C63H97N17O14S/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 |
InChI-Schlüssel |
PSQOJBFNOHZXHH-RQXVNRIXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)

![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)


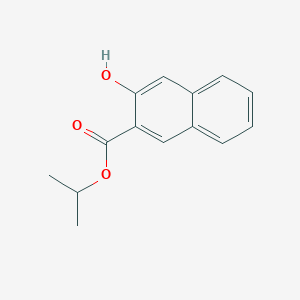
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
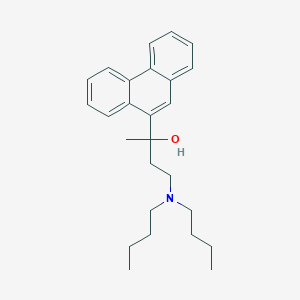
![2,2'-Sulfinylbis[4-bromophenol]](/img/structure/B14003760.png)
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)
